molecular formula C14H24NO5- B12629561 (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate CAS No. 918663-76-0

(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate

Cat. No.: B12629561
CAS No.: 918663-76-0
M. Wt: 286.34 g/mol
InChI Key: QWSQUXGPMRDOCA-LLVKDONJSA-M
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Description

(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate: is an organic compound with a complex structure that includes an acetamido group, a tert-butoxy group, and an oxooctanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate typically involves multi-step organic reactions. One common method includes the acylation of an appropriate amino acid derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time. The use of automated reactors and purification systems ensures consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving acetamido and ester groups. It serves as a model substrate in various biochemical assays.

Medicine: Potential medical applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butoxy group provides steric hindrance, affecting the compound’s binding affinity and specificity. The oxooctanoate backbone plays a role in the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

    (2R)-2-Acetamido-8-oxooctanoate: Lacks the tert-butoxy group, resulting in different reactivity and applications.

    (2R)-2-Acetamido-8-tert-butoxy-8-hydroxyoctanoate: Contains a hydroxyl group instead of an oxo group, leading to variations in chemical behavior.

Uniqueness: The presence of both the acetamido and tert-butoxy groups in (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate makes it unique compared to its analogs

Properties

CAS No.

918663-76-0

Molecular Formula

C14H24NO5-

Molecular Weight

286.34 g/mol

IUPAC Name

(2R)-2-acetamido-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate

InChI

InChI=1S/C14H25NO5/c1-10(16)15-11(13(18)19)8-6-5-7-9-12(17)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,16)(H,18,19)/p-1/t11-/m1/s1

InChI Key

QWSQUXGPMRDOCA-LLVKDONJSA-M

Isomeric SMILES

CC(=O)N[C@H](CCCCCC(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC(=O)NC(CCCCCC(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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